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Compound of Interest

Compound Name: Copper antimonide

Cat. No.: B3365151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure

analysis of copper antimonide (Cu-Sb) phases. It is designed to serve as a valuable resource

for researchers and scientists working in materials science, chemistry, and related fields,

offering detailed crystallographic data, experimental protocols, and computational

methodologies.

Introduction to Copper Antimonide Phases
Copper antimonide intermetallic compounds have garnered significant interest due to their

diverse crystal structures and potential applications in various technological fields, including

electronics, thermoelectrics, and as anode materials in lithium-ion batteries. The Cu-Sb binary

system is characterized by the formation of several stable and metastable phases, each

exhibiting unique structural and physical properties. A thorough understanding of their crystal

structures is paramount for structure-property correlation and the rational design of new

materials.

Crystallographic Data of Copper Antimonide Phases
The Cu-Sb system features several intermetallic compounds, with the most commonly studied

being Cu₂Sb and various copper-rich phases. The crystallographic data for these phases are

summarized in the tables below. This data has been compiled from various experimental and

computational studies and serves as a crucial reference for phase identification and analysis.
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Table 1: Crystallographic Data for Well-Characterized Copper Antimonide Phases

Phase Formula
Crystal
System

Space
Group

No.
Pearson
Symbol

Lattice
Paramete
rs (Å)

η-Cu₂Sb Cu₂Sb Tetragonal P4/nmm 129 tP6

a =

4.00302, c

=

6.10545[1]

ε-Cu₃Sb Cu₃Sb
Orthorhom

bic
Pmmn 59 oP8

a = 5.5113,

b = 4.3558,

c =

4.7796[1]

[2][3]

HT β-

Cu₃Sb
Cu₃Sb Cubic Fm-3m 225 cF16

a =

6.035[1][3]

ζ-Cu₁₀Sb₃ Cu₁₀Sb₃ Hexagonal P-3 147 hP26
a = 7.98, c

= 7.78[4]

Table 2: Crystallographic Data for Other Reported Copper-Rich Phases

Phase Formula
Crystal
System

Space
Group

No.
Pearson
Symbol

Lattice
Paramete
rs (Å)

γ-Cu₄Sb Cu₄Sb Hexagonal P6₃/mmc 194 hP2
a = 2.75, c

= 4.32[4]

δ-Cu₄.₅Sb Cu₄.₅Sb
Orthorhom

bic
Pnma 62 oP22

a = 7.98, b

= 7.22, c =

9.88

Note: The crystallographic data for δ-Cu₄.₅Sb is less commonly reported and may require

further experimental verification.
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Experimental Protocols for Crystal Structure
Analysis
A combination of synthesis, crystal growth, and characterization techniques is employed to

elucidate the crystal structures of copper antimonide phases.

Synthesis and Single Crystal Growth
The synthesis of polycrystalline copper antimonide samples is often a prerequisite for

subsequent analysis and single crystal growth.

Workflow for Synthesis and Characterization
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A generalized workflow for the synthesis and structural analysis of copper antimonide
crystals.

3.1.1. Polycrystalline Synthesis

A common method for preparing polycrystalline copper antimonide samples involves the

direct reaction of high-purity copper and antimony.

Materials: High-purity copper (e.g., 99.999%) and antimony (e.g., 99.999%) pieces or

powders.

Procedure:

The elemental constituents are weighed in the desired stoichiometric ratios.

To remove surface oxides, copper pieces can be briefly etched in dilute nitric acid,

followed by rinsing with deionized water and ethanol.[4]

The elements are placed in a quartz ampoule, which is then evacuated to a pressure of

approximately 10⁻⁵ torr and sealed.

The sealed ampoule is placed in a programmable furnace and heated slowly (e.g., in

steps of 40°C above 250°C) to a temperature above the melting point of the highest

melting component (e.g., 700-800°C).[4]

The sample is held at this temperature for a period to ensure homogenization (e.g., 24-48

hours).

The furnace is then slowly cooled to room temperature over several hours or days to

promote crystallization.

3.1.2. Single Crystal Growth: Bridgman Method

The Bridgman technique is suitable for growing large single crystals of congruently melting

intermetallic compounds.

Apparatus: A vertical Bridgman furnace with at least two temperature zones (a hot zone

above the melting point and a cold zone below) and a mechanism for translating the crucible.
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Procedure:

A polycrystalline ingot of the desired copper antimonide phase is placed in a sealed,

conically tipped crucible (e.g., quartz or graphite).

The crucible is positioned in the hot zone of the furnace to completely melt the charge.

The crucible is then slowly lowered through a temperature gradient towards the cold zone

at a controlled rate (e.g., 1-2 mm/hour).

Crystallization begins at the conical tip, which promotes the formation of a single nucleus,

and proceeds along the length of the ingot as it cools.

3.1.3. Single Crystal Growth: Flux Method

The flux method is employed for growing single crystals of incongruently melting compounds or

when a lower growth temperature is desired.

Principle: The constituent elements are dissolved in a molten metal (the flux), and the

desired compound crystallizes upon slow cooling.

Flux Selection: The choice of flux is critical. It should have a low melting point, dissolve the

constituents, and not form stable compounds with them. For intermetallics, metallic fluxes

like tin (Sn) or lead (Pb) can be used.

Procedure:

The constituent elements (Cu and Sb) and the flux are placed in a crucible (e.g., alumina).

The crucible is sealed in an evacuated quartz ampoule.

The ampoule is heated to a temperature where all components are molten and held for

homogenization.

The system is then slowly cooled to a temperature just above the melting point of the flux.

The excess flux is separated from the grown crystals, often by inverting the ampoule and

centrifuging while hot.
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X-ray Diffraction (XRD) Analysis
XRD is the primary technique for identifying crystalline phases and determining their crystal

structures.

3.2.1. Powder XRD for Phase Identification

Sample Preparation: A small amount of the synthesized polycrystalline material is ground

into a fine powder to ensure random orientation of the crystallites.

Data Collection:

Instrument: A powder X-ray diffractometer with a copper (Cu Kα, λ ≈ 1.54 Å) or

molybdenum (Mo Kα, λ ≈ 0.71 Å) X-ray source is commonly used.

Scan Parameters: Data is typically collected over a 2θ range of 10-90° with a step size of

0.01-0.02° and a dwell time of 1-2 seconds per step.

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns

from databases (e.g., the Powder Diffraction File - PDF) to identify the phases present in the

sample.

3.2.2. Rietveld Refinement of Powder XRD Data

Rietveld refinement is a powerful technique for refining crystal structure parameters from

powder XRD data.

Software: Open-source software such as FullProf or GSAS-II, or commercial packages are

used for Rietveld refinement.[5][6][7][8][9]

Procedure:

Initial Model: The refinement starts with an initial structural model, including the space

group, approximate lattice parameters, and atomic positions of the identified phase(s).

Background Subtraction: The background of the diffraction pattern is modeled and

subtracted.[5]
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Refinement of Parameters: A least-squares refinement procedure is used to minimize the

difference between the observed and calculated diffraction patterns by adjusting various

parameters in a sequential manner:

Scale factor

Lattice parameters

Peak profile parameters (e.g., U, V, W coefficients for peak shape)

Atomic coordinates

Isotropic or anisotropic displacement parameters

Goodness-of-Fit: The quality of the refinement is assessed by goodness-of-fit indicators

such as Rwp (weighted profile R-factor) and χ² (chi-squared).

3.2.3. Single-Crystal XRD for Structure Solution

For a definitive determination of a new crystal structure, single-crystal XRD is the gold

standard.

Crystal Selection: A small, high-quality single crystal is mounted on a goniometer.

Data Collection: The crystal is rotated in the X-ray beam, and a large number of diffraction

spots are collected at various orientations.

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined

from the intensities of the diffraction spots, and the structural model is refined to obtain

precise atomic coordinates and displacement parameters.

Computational Methodologies
First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for

predicting and understanding the structural, electronic, and thermodynamic properties of

copper antimonide phases.

Logical Flow for DFT Calculations
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A typical workflow for performing DFT calculations on copper antimonide phases using VASP.

Density Functional Theory (DFT) Calculations
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Software: The Vienna Ab initio Simulation Package (VASP) is a widely used plane-wave DFT

code for solid-state calculations.[10]

Protocol for a Typical VASP Calculation:

Input Files:

INCAR: This file contains the main computational parameters. Key tags include:

ENCUT: Plane-wave cutoff energy (e.g., 400-500 eV).

EDIFF: Convergence criterion for the electronic self-consistency loop (e.g., 1E-6 eV).

ISIF: Controls which degrees of freedom (cell shape, cell volume, atomic positions)

are relaxed.

IBRION: Determines the ionic relaxation algorithm (e.g., 2 for conjugate gradient).

NSW: Maximum number of ionic steps.

ISMEAR and SIGMA: Smearing method and width for Brillouin zone integration

(important for metallic systems).

For systems with strong electronic correlations, the DFT+U method can be employed

by setting LDAU = .TRUE. and specifying the Hubbard U and exchange J parameters

(LDAUU and LDAUJ).[11]

POSCAR: Contains the lattice vectors and atomic positions of the initial structure.

KPOINTS: Defines the k-point mesh for Brillouin zone sampling (e.g., a Monkhorst-Pack

grid). The density of the mesh depends on the size of the unit cell.

POTCAR: Contains the pseudopotentials for each atomic species.

Execution: The VASP calculation is run on a high-performance computing cluster.

Output Analysis: The primary output files are OUTCAR (contains detailed information

about the calculation, including total energies and forces) and CONTCAR (contains the
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relaxed structure).

CALPHAD Modeling
The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to

model the thermodynamic properties of multicomponent systems and predict phase diagrams.

It relies on experimental data and first-principles calculations to develop thermodynamic

databases. This method is invaluable for understanding phase stability and transformations in

the Cu-Sb system.

Conclusion
The crystal structure analysis of copper antimonide phases is a multifaceted endeavor that

integrates advanced synthesis, characterization, and computational techniques. This guide

provides a foundational framework for researchers, outlining the key crystallographic data and

methodologies. A systematic application of these protocols will enable a deeper understanding

of the structure-property relationships in the Cu-Sb system and facilitate the discovery of new

materials with tailored functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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